

Application Notes and Protocols for Kinase Activity Assays Using ADP Analogues

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Compound of Interest

Compound Name: ADP-2

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Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate molecule.[1][2]

Dysregulation of kinase activity is implicated in a wide range of diseases, including cancer and inflammatory disorders, making them a major target for drug discovery.[3] A variety of assay formats have been developed to measure kinase activity and screen for inhibitors. Among the most widely used are non-radioactive methods that rely on the detection of ADP, the universal product of the kinase reaction.[2] These assays often employ ADP analogues or antibodies that specifically recognize ADP, offering a sensitive and high-throughput-compatible alternative to traditional radioisotope-based methods.[4][5]

This document provides detailed application notes and protocols for three common commercially available kinase activity assays that utilize the detection of ADP: the ADP-Glo™ Kinase Assay, the Transcreener® ADP² FI Assay, and the HTRF® Transcreener® ADP Assay.

Assay Principles and Overviews

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[6][7] The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted

using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.[7][8] The light output is directly proportional to the initial ADP concentration and, therefore, the kinase activity.[8] This assay is highly sensitive, capable of detecting low ADP concentrations (as low as 20 nM) even in the presence of high initial ATP concentrations (up to 1 mM), making it suitable for kinases with low ATP turnover.[8][9]

Transcreener® ADP² FI Assay

The Transcreener® ADP² FI Assay is a competitive fluorescence intensity (FI)-based immunoassay for the direct detection of ADP.[9][10] The assay principle involves an antibody that specifically binds to ADP and a fluorescently labeled ADP tracer. In the absence of ADP produced by a kinase, the tracer is bound to the antibody, resulting in a quenched signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to an increase in fluorescence intensity.[9] This "mix-and-read" format is simple and amenable to high-throughput screening (HTS).[11] The assay is compatible with a wide range of ATP concentrations (0.1 μM to 1,000 μM) and can detect low levels of ATP-to-ADP conversion.[11][12]

HTRF® Transcreener® ADP Assay

The HTRF® (Homogeneous Time-Resolved Fluorescence) Transcreener® ADP assay is a competitive immunoassay that combines the Transcreener ADP antibody with HTRF detection technology.[5][13] The assay uses an anti-ADP monoclonal antibody labeled with a Europium cryptate (donor) and an ADP analogue labeled with d2 (acceptor).[5] In the absence of ADP from the kinase reaction, the antibody-cryptate binds to the ADP-d2, bringing the donor and acceptor into close proximity and generating a high HTRF signal. ADP produced by the kinase competes with the ADP-d2 for binding to the antibody, leading to a decrease in the HTRF signal.[5] This technology is known for its robustness and reduced interference from compound fluorescence.[13]

Quantitative Data Comparison

The following table summarizes key performance characteristics of the described kinase assays. The values are representative and can vary depending on the specific kinase, substrates, and experimental conditions.

Parameter	ADP-Glo™ Kinase Assay	Transcreener® ADP ² FI Assay	HTRF® Transcreener® ADP Assay
Assay Principle	Luminescence (ATP generation from ADP)	Fluorescence Intensity (Competitive Immunoassay)	Homogeneous Time-Resolved Fluorescence (Competitive Immunoassay)
Detection Method	Luminescence plate reader	Fluorescence plate reader	HTRF-compatible plate reader
ATP Range	Up to 1 mM[7][8]	0.1 µM to 1,000 µM[11][12]	Up to 100 µM[13]
Sensitivity	High (detects as low as 20 nM ADP)[8]	High ($Z' \geq 0.7$ at 2.5% ATP conversion with 1 µM ATP)[12]	High
Format	Two-step, homogeneous	Single-step, "mix-and-read"[11]	Single-step, homogeneous[5]
Z' Factor	Typically > 0.7 [7]	Typically ≥ 0.7 [9]	Can be lower than other HTRF formats under certain conditions[13]

Experimental Protocols

General Kinase Reaction Setup (to be adapted for each specific assay)

The initial kinase reaction is set up in a microplate (e.g., 384-well). The specific concentrations of kinase, substrate, ATP, and any potential inhibitors should be optimized for each kinase system.

- Prepare Kinase Reaction Buffer: A typical buffer may contain HEPES, MgCl₂, BSA, and DTT. The optimal buffer composition should be determined for the specific kinase being assayed.

- **Prepare Reagents:** Prepare stock solutions of the kinase, substrate (peptide or protein), ATP, and test compounds (inhibitors) in the kinase reaction buffer.
- **Assemble the Reaction:** Add the kinase, substrate, and test compounds to the wells of the microplate.
- **Initiate the Reaction:** Add ATP to each well to start the kinase reaction.
- **Incubate:** Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

Protocol 1: ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega Technical Manual.[\[8\]](#)[\[14\]](#)

Materials:

- ADP-Glo™ Reagent
- Kinase Detection Reagent (Kinase Detection Buffer + Kinase Detection Substrate)
- Kinase, substrate, and ATP
- White, opaque multiwell plates (e.g., 384-well)
- Luminometer

Procedure:

- **Perform the Kinase Reaction:**
 - Set up the kinase reaction in a total volume of 5 µL per well in a 384-well plate.[\[14\]](#)
 - Incubate for the desired time at the optimal temperature.
 - Equilibrate the plate to room temperature before proceeding.[\[14\]](#)
- **Stop Reaction and Deplete ATP:**

- Add 5 µL of ADP-Glo™ Reagent to each well.[\[14\]](#)
- Mix the plate on a plate shaker.
- Incubate at room temperature for 40 minutes.[\[8\]](#)
- Detect ADP:
 - Prepare the Kinase Detection Reagent by transferring the entire volume of Kinase Detection Buffer to the bottle containing the Kinase Detection Substrate. Mix gently to dissolve.[\[14\]](#)
 - Add 10 µL of the Kinase Detection Reagent to each well.[\[14\]](#)
 - Mix the plate on a plate shaker.
 - Incubate at room temperature for 30-60 minutes.[\[8\]](#)
- Measure Luminescence:
 - Read the luminescence using a plate-reading luminometer.[\[14\]](#)

Protocol 2: Transcreener® ADP² FI Assay

This protocol is adapted from the BellBrook Labs Technical Manual.[\[11\]](#)

Materials:

- Transcreener® ADP² FI Assay Kit (contains ADP² Antibody-IRDye® QC-1, ADP Alexa594 Tracer, Stop & Detect Buffer B)
- Kinase, substrate, and ATP
- Black, low-volume 384-well plates
- Fluorescence plate reader

Procedure:

- Optimize Antibody Concentration:
 - Perform an antibody titration to determine the optimal concentration for your specific ATP concentration, as this is critical for assay performance.[\[11\]](#)
- Perform the Kinase Reaction:
 - Set up the kinase reaction in a total volume of 10 μ L per well in a 384-well plate.[\[11\]](#)
 - Incubate for the desired time at the optimal temperature.
- Detect ADP:
 - Prepare the ADP Detection Mixture by diluting the ADP² Antibody and ADP Tracer in the Stop & Detect Buffer B.
 - Add 10 μ L of the 1X ADP Detection Mixture to each well of the kinase reaction.[\[11\]](#)
 - Mix the plate on a plate shaker.
- Incubate:
 - Incubate at room temperature for 60 minutes.[\[11\]](#)
- Measure Fluorescence Intensity:
 - Read the fluorescence intensity using a plate reader with appropriate filters for Alexa Fluor 594 (e.g., Excitation ~580 nm, Emission ~620 nm).

Protocol 3: HTRF® Transcreener® ADP Assay

This protocol is based on the general principles of HTRF assays. Specific reagent concentrations and incubation times should be obtained from the manufacturer's instructions.

Materials:

- HTRF® Transcreener® ADP Assay Kit (contains anti-ADP MAb-cryptate and ADP-d2)
- Kinase, substrate, and ATP

- Low-volume 384-well plates (white or black)
- HTRF-compatible plate reader

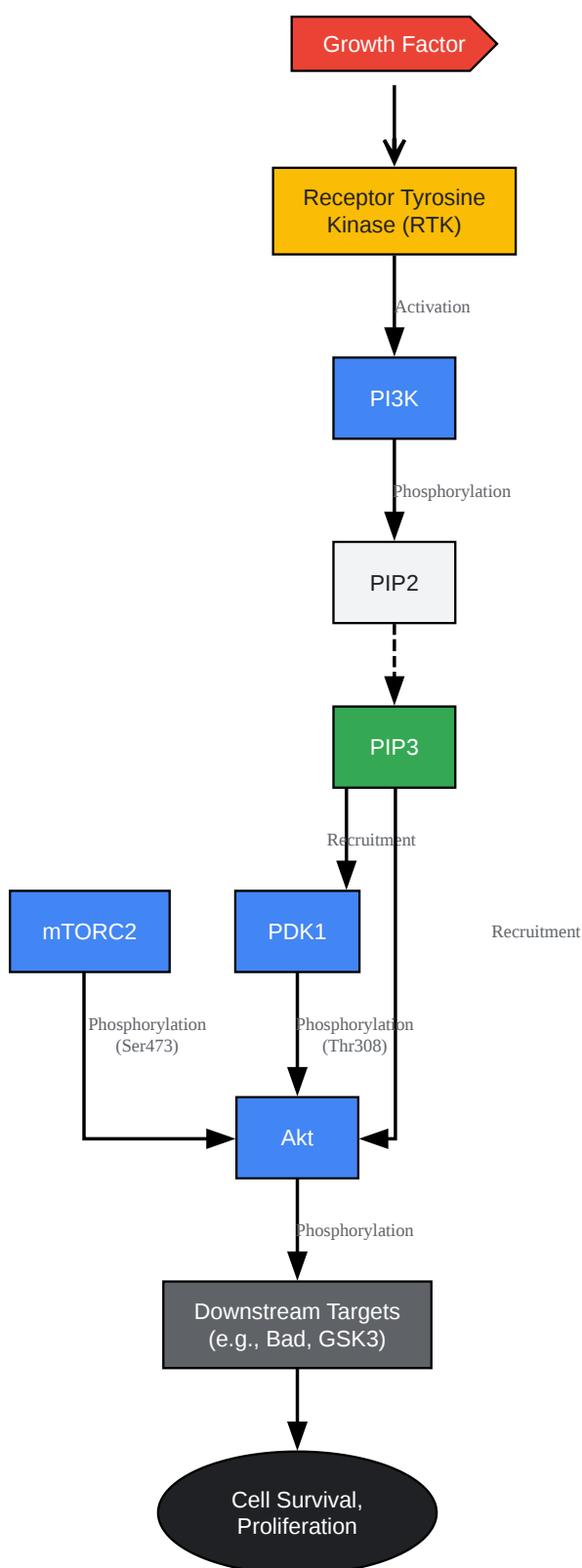
Procedure:

- Perform the Kinase Reaction:
 - Set up the kinase reaction in a volume appropriate for your plate format (e.g., 10 μ L).
 - Incubate for the desired time at the optimal temperature.
- Detect ADP:
 - Prepare the HTRF detection reagents by diluting the anti-ADP MAb-cryptate and ADP-d2 in the detection buffer provided with the kit.
 - Add the detection reagents to the kinase reaction wells (e.g., 10 μ L). The specific order of addition may vary, so consult the manufacturer's protocol.
- Incubate:
 - Incubate the plate at room temperature for the recommended time (typically 60 minutes to overnight) to allow the competitive binding reaction to reach equilibrium.
- Measure HTRF Signal:
 - Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.
 - Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Visualizations

Signaling Pathway Example: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Many kinases within this pathway are important drug targets.

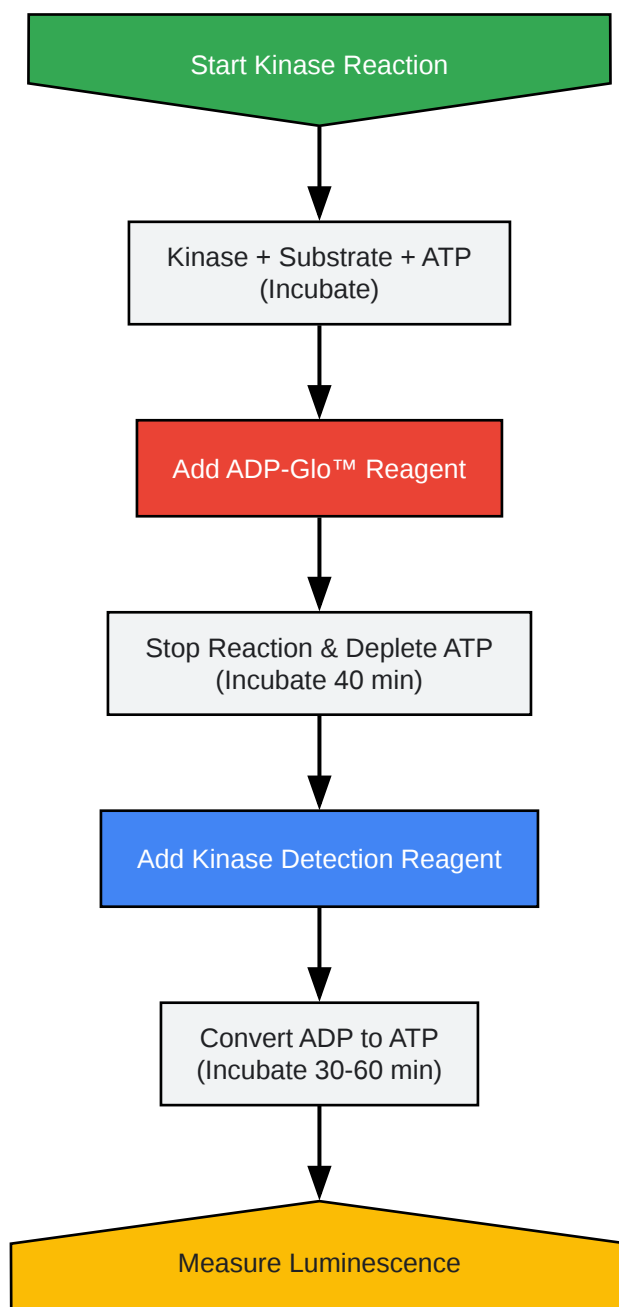


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Caption: Simplified PI3K/Akt signaling pathway.

Experimental Workflow: ADP-Glo™ Kinase Assay

This diagram illustrates the sequential steps of the ADP-Glo™ Kinase Assay.

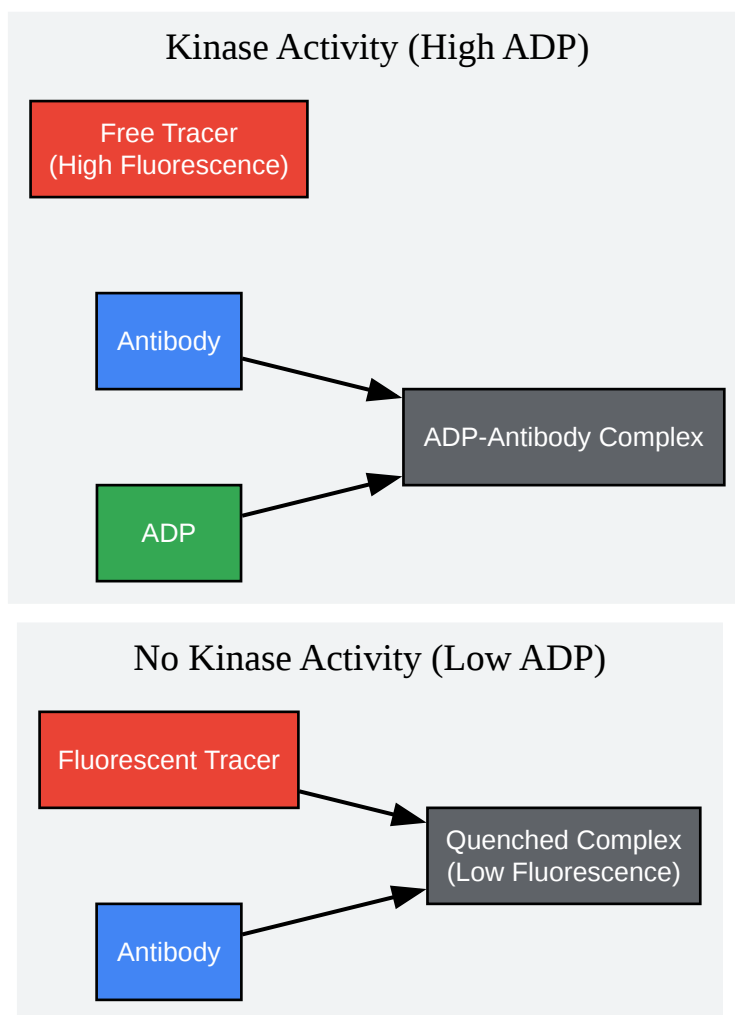


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Caption: ADP-Glo™ Kinase Assay workflow.

Logical Relationship: Transcreener® ADP² FI Assay Principle

This diagram explains the competitive binding principle of the Transcreener® ADP² FI Assay.



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Caption: Principle of the Transcreener® ADP² FI Assay.

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